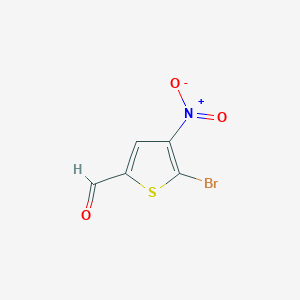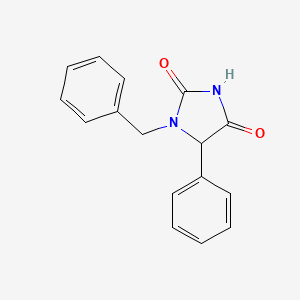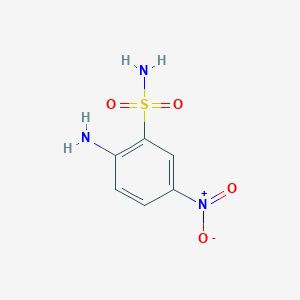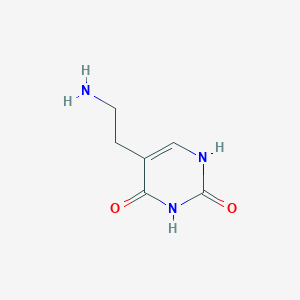
8-Methylquinolin-4-amine
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
8-Methylquinolin-4-amine, a derivative of quinoline, has been found to exhibit potent in vitro antimalarial activity . The primary targets of this compound are the parasites causing malaria, particularly Plasmodium falciparum . It also shows activity against a non-small cell lung cancer cell line, A549 .
Mode of Action
Like other quinoline derivatives, it is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . In the context of cancer, molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins have revealed a lesser binding energy with 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine , suggesting a potential interaction with these proteins.
Biochemical Pathways
The compound is believed to affect the PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers by regulating apoptosis and cell proliferation . In the case of malaria, the compound interferes with the parasite’s heme detoxification pathway .
Pharmacokinetics
The compounds are predicted to satisfy the adme profile , which suggests that they may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the growth of Plasmodium falciparum, thereby exhibiting antimalarial activity . In the context of cancer, the compound has been found to be active against the A549 cell line with an inhibition concentration value of (IC50) 29.4 μM .
Biochemische Analyse
Biochemical Properties
8-Methylquinolin-4-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and cytochrome P450 involves binding to the enzyme’s active site, leading to either inhibition or activation of its catalytic activity. Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways, such as protein kinases, by modulating their phosphorylation states .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, it has been demonstrated to inhibit cell proliferation by inducing apoptosis through the activation of caspases . This compound also influences cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is critical for cell growth and survival . Furthermore, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It has been shown to bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . For instance, this compound inhibits the activity of cytochrome P450 by binding to its heme group, thereby preventing the enzyme from metabolizing its substrates . Additionally, this compound can activate protein kinases by binding to their regulatory domains, resulting in the phosphorylation of downstream targets . These interactions ultimately lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in acute cellular responses, such as changes in cell signaling and gene expression . Long-term exposure, on the other hand, can lead to more pronounced effects, including alterations in cellular metabolism and the induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s interaction with enzymes involved in detoxification pathways, leading to the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risk of toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinolin-4-amine typically involves the reaction of 8-methylquinoline with ammonia or an amine under specific conditions. One common method includes the Skraup synthesis, where 8-methylquinoline is reacted with glycerol and an oxidizing agent in the presence of a catalyst such as arsenic(V) oxide . Another approach involves the reduction of 8-nitroquinoline derivatives using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 8-Methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield 8-methylquinoline using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: 8-Methylquinoline.
Substitution: Derivatives with different functional groups replacing the amino group.
Wissenschaftliche Forschungsanwendungen
8-Methylquinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential biological activities.
Biology: The compound has shown promising antimalarial, antimicrobial, and anticancer activities, making it a valuable candidate for drug development
Medicine: Its derivatives are being explored for their potential to treat various infectious diseases and cancers.
Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
8-Methylquinolin-4-amine is unique among quinoline derivatives due to its specific substitution pattern and biological activities. Similar compounds include:
8-Quinolinamine: Lacks the methyl group at the 8-position, resulting in different biological activities.
4-Aminoquinoline: Lacks the methyl group at the 8-position and is primarily known for its antimalarial properties.
2-Methylquinolin-4-amine: Has a methyl group at the 2-position instead of the 8-position, leading to different chemical reactivity and biological activities.
Eigenschaften
IUPAC Name |
8-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZPXEZTWRAIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587975 | |
| Record name | 8-Methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893762-15-7 | |
| Record name | 8-Methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30587975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 893762-15-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Spiro[3.5]nonan-7-one](/img/structure/B1283637.png)



![2-[(4-Methylbenzyl)thio]ethanol](/img/structure/B1283656.png)




